Cas no 56221-98-8 (2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)-)

2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)- structure
56221-98-8 structure
Nome do Produto:2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)-
N.o CAS:56221-98-8
MF:C20H24O6
MW:360.400966644287
CID:368491

2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)-
    • 2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-diox
    • molephantinin
    • 2-Butenoic acid, 2-methyl-, (3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-yl ester, (2E)-
    • Inchi: 1S/C20H24O6/c1-6-11(3)19(23)25-15-8-10(2)7-14(21)9-12(4)17(22)18-16(15)13(5)20(24)26-18/h6-7,9,15-18,22H,5,8H2,1-4H3/b10-7+,11-6+,12-9-/t15-,16+,17-,18-/m0/s1
    • Chave InChI: VUURQISRHJCAJY-CXRMMEALSA-N
    • SMILES: C(O[C@@H]1[C@@]2([H])C(=C)C(=O)O[C@]2([H])[C@@H](O)C(C)=CC(=O)C=C(C)C1)(=O)/C(/C)=C/C |c:16,20|

Propriedades Computadas

  • Massa Exacta: 360.15732
  • Massa monoisotópica: 360.157289
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 752
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 3
  • Contagem de Stereocenters de Obrigações Definidas: 3
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 89.9
  • XLogP3: 1.047

Propriedades Experimentais

  • Densidade: 1.21
  • Ponto de ebulição: 561.1°Cat760mmHg
  • Ponto de Flash: 197.1°C
  • Índice de Refracção: 1.547
  • PSA: 89.9
  • pka: 12.08±0.70(Predicted)

2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)- Informações de segurança

  • Palavra de Sinal:Warning
  • Condição de armazenamento:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Butenoic acid,2-methyl-,(3aR,4S,6E,9Z,11S,11aS)-2,3,3a,4,5,8,11,11a-octahydro-11-hydroxy-6,10-dimethyl-3-methylene-2,8-dioxocyclodeca[b]furan-4-ylester, (2E)- Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
上海贤鼎生物科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海贤鼎生物科技有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
江苏科伦多食品配料有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
江苏科伦多食品配料有限公司